1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956371-71-3
VCID: VC13696719
InChI: InChI=1S/C9H15NO2.ClH/c11-8-2-1-7-12-9(8)3-5-10-6-4-9;/h10H,1-7H2;1H
SMILES: C1CC(=O)C2(CCNCC2)OC1.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride

CAS No.: 1956371-71-3

Cat. No.: VC13696719

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride - 1956371-71-3

Specification

CAS No. 1956371-71-3
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name 1-oxa-9-azaspiro[5.5]undecan-5-one;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c11-8-2-1-7-12-9(8)3-5-10-6-4-9;/h10H,1-7H2;1H
Standard InChI Key MELSYXJPSUUVML-UHFFFAOYSA-N
SMILES C1CC(=O)C2(CCNCC2)OC1.Cl
Canonical SMILES C1CC(=O)C2(CCNCC2)OC1.Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride delineates its core structure:

  • Spiro center: A single carbon atom bridges two six-membered rings.

  • Heteroatoms: One oxygen (oxa) and one nitrogen (aza) atom are embedded in the rings.

  • Functional groups: A ketone group at position 5 and a hydrochloride salt at the azaspiro nitrogen .

The molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 217.68 g/mol. Key structural parameters derived from computational data include a density of 1.0±0.1 g/cm³ and a boiling point of 249.6±33.0°C .

PropertyValueSource
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight217.68 g/mol
Density1.0±0.1 g/cm³
Boiling Point249.6±33.0°C
Flash Point96.2±14.8°C
LogP1.11

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, analogous spirocyclic compounds are typically synthesized via cyclization reactions. For example, 1,9-diazaspiro[5.5]undecane derivatives are prepared through intramolecular nucleophilic substitutions or ring-closing metathesis . Adapting these methods, the ketone functionality in 1-Oxa-9-azaspiro[5.5]undecan-5-one could be introduced via oxidation of a secondary alcohol precursor, followed by hydrochloride salt formation .

Industrial Considerations

Large-scale production would prioritize cost efficiency and safety. Automated flow reactors could facilitate the cyclization step under controlled temperatures (e.g., 80–120°C) and pressures, with purification via recrystallization or chromatography .

Physicochemical Properties

The compound’s spiro architecture confers unique properties:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the hydrochloride salt and ketone group .

  • Stability: The rigid spiro system likely enhances thermal stability, as evidenced by a high boiling point .

  • Stereochemistry: The spiro center creates non-planar geometry, influencing intermolecular interactions and crystallization behavior .

CompoundBiological ActivityIC₅₀/KᵢSource
1,9-Diazaspiro[5.5]undecaneACC inhibition1.0–3.4 nM
4,5-Benzene-fused derivativeMCH-R1 binding11–16 nM
1-Oxa-9-azaspiro derivativeHypothesized CNS modulationNot tested

Challenges and Future Directions

Current research gaps include:

  • Synthetic optimization: Developing enantioselective routes to access stereoisomers.

  • Pharmacokinetic profiling: Assessing oral bioavailability and metabolic stability.

  • Target identification: High-throughput screening to map biological targets.

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